6-Ethoxy-2-oxohexyl benzoate
Description
6-Ethoxy-2-oxohexyl benzoate is an ester derivative of benzoic acid, characterized by a hexyl chain substituted with an ethoxy group at position 6 and a ketone group at position 2. Its structure combines aromatic and aliphatic functionalities, making it distinct from simpler alkyl benzoates. The compound’s unique substituents likely influence its solubility, reactivity, and biological interactions, which are critical for applications in pharmaceuticals, cosmetics, or industrial chemistry .
Properties
CAS No. |
63521-04-0 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(6-ethoxy-2-oxohexyl) benzoate |
InChI |
InChI=1S/C15H20O4/c1-2-18-11-7-6-10-14(16)12-19-15(17)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3 |
InChI Key |
MBDCTPVRRNHYFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCC(=O)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-oxohexyl benzoate typically involves the esterification of benzoic acid with 6-ethoxy-2-oxohexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
Benzoic acid+6-ethoxy-2-oxohexanolH2SO46-Ethoxy-2-oxohexyl benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-oxohexyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: 6-Ethoxy-2-hydroxyhexyl benzoate.
Substitution: Various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
6-Ethoxy-2-oxohexyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-oxohexyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-ethoxy-2-oxohexyl benzoate with structurally related esters, focusing on physicochemical properties, reactivity, and applications.
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Functional Differences
- Ethoxy vs. Methoxy Groups: Unlike ethyl 2-methoxybenzoate, which has a methoxy group on the aromatic ring, this compound features an ethoxy group on the aliphatic chain.
- Ketone Functionality: The 2-oxo group introduces a reactive site absent in simpler alkyl benzoates, enabling participation in keto-enol tautomerism or nucleophilic additions. This reactivity is comparable to ethyl 4-(dimethylamino) benzoate, where substituents enhance polymerization efficiency in resin systems .
Physicochemical Properties
- Solubility : The ketone and ethoxy groups increase polarity compared to ethyl benzoate, suggesting improved solubility in polar aprotic solvents (e.g., acetone). However, the long hexyl chain may counterbalance this by enhancing lipophilicity, similar to C12-15 alkyl benzoates used in cosmetics .
- Thermal Stability : Aliphatic ketones typically lower thermal stability relative to aromatic esters. For example, ethyl 2-methoxybenzoate has a melting point of ~25°C , while this compound may exhibit lower crystallinity due to chain flexibility.
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